molecular formula C18H30O2 B045164 alpha-Eleostearic acid CAS No. 506-23-0

alpha-Eleostearic acid

Cat. No. B045164
CAS RN: 506-23-0
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-WPOADVJFSA-N
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Description

Alpha-Eleostearic acid (α-Eleostearic acid) is an organic compound and a conjugated fatty acid. It is one of the isomers of octadecatrienoic acid . It is often simply referred to as eleostearic acid, although there is also a β-eleostearic acid . It is commonly found in plant seed oil and has shown potential as a tumor growth suppressor .


Synthesis Analysis

The biosynthetic pathway of eleostearic acid involves two closely related Δ12 oleate desaturase-like enzymes, FAD2 and FADX . FAD2 converts oleic acid into linoleic acid, and FADX converts linoleic acid into α-eleostearic acid . FADX exhibits remarkable enzymatic plasticity, capable of generating a variety of alternative conjugated and Δ12-desaturated fatty acid products .


Molecular Structure Analysis

The molecular formula of alpha-Eleostearic acid is C18H30O2 . The IUPAC name is (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid .


Chemical Reactions Analysis

In rats, α-eleostearic acid is converted to a conjugated linoleic acid . The compound has been found to induce programmed cell death of fat cells .


Physical And Chemical Properties Analysis

The molar mass of alpha-Eleostearic acid is 278.43 g/mol . It has a melting point of 48 °C .

Scientific Research Applications

  • Cancer Treatment and Prevention :

    • ESA suppresses tumor growth in vivo by activating PPARgamma, inducing apoptosis in human umbilical vein endothelial cells, and inhibiting angiogenesis (Tsuzuki & Kawakami, 2008).
    • It suppresses the proliferation of MCF-7 breast cancer cells by activating PPARα and inhibiting ERK1/2 activation (Moon et al., 2010).
    • ESA has been found to induce autophagy-dependent cell death in cancer cells, impacting AKT/mTOR and ERK1/2 signaling with reactive oxygen species generation (Eom et al., 2010).
    • It inhibits breast cancer cell proliferation and induces apoptosis through an oxidation-dependent mechanism (Grossmann et al., 2009).
  • Antioxidant Properties :

    • Found in karela seed oil, ESA has potential antioxidant properties that protect plasma, low-density lipoprotein, and erythrocyte membrane from oxidation, potentially reducing coronary heart disease risk in diabetes mellitus (Dhar et al., 2006).
    • It shows effective antioxidant activity against oxidative DNA damage (Saha & Ghosh, 2010).
  • Industrial Applications :

    • ESA and alpha-parinaric acids are valuable drying agents in paints, varnishes, and inks, as identified in biosynthetic studies (Cahoon et al., 1999).
  • Other Applications :

    • It can prevent cytotoxicity, tumors, and change lipid metabolism, suggesting potential as a pharmacological agent (Qian, 2012).
    • ESA is also shown to be effective in inhibiting the growth and inducing apoptosis in breast cancer cells via HER2/HER3 signaling (Zhuo et al., 2014).

Safety And Hazards

Alpha-Eleostearic acid has been found to induce programmed cell death of fat cells, and of HL60 leukemia cells in vitro at a concentration of 20 μM . Diets containing 0.01% bitter gourd seed oil (0.006% as α-eleostearic acid) were found to prevent azoxymethane-induced colon carcinogenesis in rats .

Future Directions

The unique function of the CISD2-elevating effect of α-Eleostearic acid is particularly emphasized, and this natural compound is expected to serve as a potential therapeutic target for CNS injuries and diseases .

properties

IUPAC Name

(9Z,11E,13E)-octadeca-9,11,13-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYLFPMQMFGPL-WPOADVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897457
Record name alpha-Eleostearic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Eleostearic acid

CAS RN

506-23-0
Record name α-Eleostearic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Eleostearic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Eleostearic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9E,11Z,13E)-9,11,13-octadecatrienoic acid
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Record name .ALPHA.-ELEOSTEARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
HS Moon, DD Guo, HG Lee, YJ Choi, JS Kang… - Cancer …, 2010 - Wiley Online Library
Alpha‐eleostearic acid (α‐ESA) is known to suppress the growth in cancer cells although its underlying molecular mechanisms have not been fully elucidated. The present study was …
Number of citations: 70 onlinelibrary.wiley.com
T Zhang, Y Gao, Y Mao, Q Zhang, C Lin, P Lin… - Journal of natural …, 2012 - Springer
Alpha-eleostearic acid (α-ESA) is a natural and biologically active compound which possesses potent antioxidant and anti-tumor activity. The purpose of this study was to confirm the …
Number of citations: 30 link.springer.com
JM Eom, MJ Seo, JY Baek, H Chu, SH Han… - Biochemical and …, 2010 - Elsevier
Alpha-eleostearic acid (α-ESA, 9Z11E13E-18:3), a linolenic acid isomer with a conjugated triene system, is a natural and biologically-active compound that has been shown to possess …
Number of citations: 56 www.sciencedirect.com
Q Wu, T Tsuduki - Journal of oleo science, 2020 - jstage.jst.go.jp
… Tumor angiogenesis suppression by alpha-eleostearic acid, a linolenic acid isomer with a conjugated triene system, via peroxisome proliferator-activated receptor gamma. Carcinogene…
Number of citations: 3 www.jstage.jst.go.jp
RT O'Connor, DC Heinzelman… - Industrial & …, 1945 - ACS Publications
A study has been made of the procedure for estimating a-eleostearic acid in freshly extracted tung oil by direct spectrophotometric meas-urements. Extinction coefficients for the pure …
Number of citations: 17 pubs.acs.org
WM Kung, MS Lin - International Journal of Molecular Sciences, 2021 - mdpi.com
… characters of the two phytochemicals, namely, alpha-eleostearic acid (α-ESA), an isomer of … , such as alpha-eleostearic acid (α-ESA) from Momordica charantia L. var. abbreviata Ser. …
Number of citations: 8 www.mdpi.com
RJ Zhuo, F Wang, XH Zhang… - Molecular …, 2014 - spandidos-publications.com
α-eleostearic acid (α-ESA) has been shown to possess antitumor activity in cancer cells. However, the underlying mechanism (s) remain largely unknown. The present study was …
Number of citations: 20 www.spandidos-publications.com
WG Bickford, F DuPré, CH Mack… - Journal of the American Oil …, 1953 - Springer
… and chemical reactivities to show that alpha-eleostearic acid contains a cis, trans, trans … across the 11 and 13 double bonds of alpha-eleostearic acid and across only the 9 and 11 …
Number of citations: 71 link.springer.com
D Paul, K Manna, A Sengupta, S Mukherjee, S Dey… - …, 2019 - Future Medicine
… Computational molecular docking of alpha-eleostearic acid with cyclooxygenase … Alpha-eleostearic acid induces autophagy-dependent cell death through targeting AKT/mTOR and …
Number of citations: 5 www.futuremedicine.com
Y Liu, B Zhang, X Chen, Z Guo… - Journal of the Chinese …, 2019 - Wiley Online Library
Interaction between alpha‐eleostearic acid (α‐ESA) and calf thymus DNA in Tris‐HCl buffer (pH = 7.4) using neutral red (NR) dye as a spectral probe was investigated using UV–Vis …
Number of citations: 1 onlinelibrary.wiley.com

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